YM-90K was first characterized in the context of pharmacological studies aimed at understanding AMPA receptor dynamics. It is classified as a potent AMPA receptor antagonist, with a binding affinity (Ki) of 0.084 µM, indicating its selectivity over other glutamate receptors such as kainate and N-methyl-D-aspartate (NMDA) receptors . The compound is primarily utilized in academic and clinical research settings to explore its therapeutic potential in neuroprotective strategies.
The synthesis of YM-90K hydrochloride involves several key steps:
This multi-step synthetic route highlights the complexity involved in producing this compound, emphasizing the precision required in each reaction step to achieve the desired product.
The molecular structure of YM-90K can be described by its chemical formula . The compound features an imidazole ring and a quinoxaline derivative, contributing to its biological activity as an AMPA receptor antagonist.
Key structural data include:
The structural integrity of YM-90K is essential for its interaction with AMPA receptors, influencing its pharmacological properties .
YM-90K hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include palladium on carbon for reductions and alkyl halides for substitution processes.
YM-90K functions primarily as an antagonist at AMPA receptors, which are critical components of excitatory neurotransmission in the central nervous system. By binding to these receptors, YM-90K inhibits their activation by glutamate, thereby modulating synaptic transmission and providing neuroprotective effects.
Experimental studies have demonstrated that administration of YM-90K can significantly reduce AMPA-induced decreases in choline acetyltransferase activity within rat striatum models. Furthermore, it has been shown to inhibit audiogenic seizures in susceptible mouse strains at minimal effective doses . These findings underscore its potential therapeutic applications in managing excitotoxicity associated with neurological disorders.
YM-90K hydrochloride hydrate is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under standard laboratory conditions.
The chemical properties include:
These properties are critical for its application in biological assays and pharmacological studies .
YM-90K has several notable applications in scientific research:
Glutamate serves as the principal excitatory neurotransmitter within the mammalian central nervous system, mediating approximately 70% of synaptic transmissions. Its signaling occurs primarily through ionotropic receptors, classified into N-methyl-ᴅ-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate subtypes. Among these, AMPA receptors facilitate rapid neuronal depolarization through sodium influx and regulate critical processes including synaptic plasticity, learning, and memory consolidation. However, pathological glutamate excess triggers excitotoxicity – a cascade of intracellular calcium dysregulation, mitochondrial dysfunction, and reactive oxygen species generation culminating in neuronal death. This mechanism is implicated in acute conditions like cerebral ischemia (stroke) and traumatic brain injury, where disrupted oxygen supply or mechanical damage precipitates uncontrolled glutamate release from presynaptic terminals. In chronic neurological disorders such as epilepsy, persistent AMPA receptor activation lowers seizure thresholds and sustains hyperexcitability within neural networks. Evidence from post-mortem human epileptic tissue reveals upregulated AMPA receptor expression in hippocampal and cortical regions, confirming their pathological centrality [4].
Table 1: Pathophysiological Roles of Glutamate Receptor Subtypes in Neurological Disorders
| Receptor Type | Primary Mechanism | Associated Neuropathologies | Evidence Level |
|---|---|---|---|
| AMPA | Fast excitatory transmission | Ischemic stroke, Traumatic brain injury, Epilepsy | Human tissue studies, Preclinical models [1] [4] |
| NMDA | Calcium-mediated excitotoxicity | Neurodegenerative diseases, Chronic pain | Clinical trial data (limited efficacy) |
| Kainate | Modulatory synaptic effects | Temporal lobe epilepsy, Neuropathic pain | Preclinical models |
The therapeutic targeting of AMPA receptors originated in the late 1980s with quinoxalinedione derivatives like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). While CNQX demonstrated proof-of-concept neuroprotection in ischemia models, its poor blood-brain barrier permeability and significant off-target activity at glycine and kainate receptors limited clinical utility. Subsequent efforts focused on enhancing selectivity and pharmacokinetics, yielding 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX) in the early 1990s. NBQX exhibited 30-fold greater selectivity for AMPA over kainate receptors and robust efficacy in global and focal ischemia models. However, nephrotoxicity linked to its limited aqueous solubility (requiring high-pH solutions for administration) halted clinical progression. This precipitated a search for structurally optimized, water-soluble antagonists. YM90K emerged from systematic quinoxalinedione modifications, incorporating an imidazole ring at the 6-position to enhance solubility while preserving AMPA receptor affinity. Its development represented a strategic pivot toward compounds compatible with intravenous infusion – a prerequisite for acute neuroprotection scenarios [1] [3].
Table 2: Evolution of Key Competitive AMPA Receptor Antagonists
| Compound | Structural Features | Selectivity (AMPA vs. Kainate/NMDA) | Critical Limitations | Development Status |
|---|---|---|---|---|
| CNQX | Quinoxalinedione core | Low (binds glycine sites) | Poor CNS penetration, Low solubility | Preclinical |
| NBQX | Sulfonamide substitution | Moderate (30-fold AMPA selective) | Nephrotoxicity, Low solubility | Clinical arrest (Phase II) |
| YM90K | 6-imidazolyl substitution | High (Ki AMPA = 84 nM; Kainate = 2.2 µM) | Moderate half-life | Preclinical |
| Perampanel | Non-competitive inhibition | Exceptional (>10,000-fold selective) | FDA-approved for epilepsy | Marketed (2012) [4] |
YM90K (6-(1H-imidazol-1-yl)-7-nitro-2,3-(1H,4H)-quinoxalinedione hydrochloride) was discovered through targeted molecular refinement of the quinoxalinedione pharmacophore. Key innovations included:
Table 3: Key Physicochemical and Pharmacological Properties of YM90K Hydrochloride
| Property | Specification | Experimental Context |
|---|---|---|
| Molecular Formula | C₁₁H₈ClN₅O₄ | Elemental analysis [3] [5] |
| Molecular Weight | 309.67 g/mol | Mass spectrometry |
| Purity | ≥99% | High-performance liquid chromatography |
| Solubility | >10 mM in dimethyl sulfoxide (warmed) | Formulation studies [3] |
| AMPA Receptor Ki | 84 ± 12 nM | Radioligand binding (rat cortex) [5] |
| Kainate Receptor Ki | 2200 ± 350 nM | Radioligand binding |
| NMDA Receptor Ki | >37,000 nM | Radioligand binding |
The discovery of YM90K represented a significant pharmacological advance by reconciling the conflicting demands of in vivo drug delivery (solubility, stability) and target engagement (selectivity, potency). Its chemical structure directly informed later-generation antagonists, including the clinically successful non-competitive inhibitor perampanel (Fycompa®), which received global approvals after 2012 for epilepsy treatment [4]. While YM90K itself did not progress beyond preclinical development, it established critical structure-activity principles for modulating pathological glutamatergic hyperactivity.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6